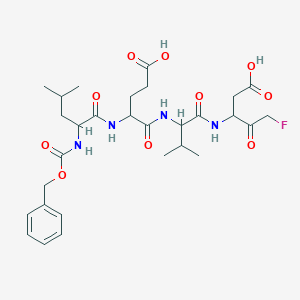
Protein SSX2 (41-49)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein SSX2
Applications De Recherche Scientifique
1. Cancer Immunotherapy Targets
Protein SSX2, along with other SSX family members, is aberrantly expressed in various types of cancers, including melanoma. It is a part of the cancer/testis antigens family, making it a potential target for cancer immunotherapy protocols. Research has shown heterogeneous SSX expression in melanoma lesions and cell lines, highlighting its relevance in cancer diagnostics and therapy (dos Santos et al., 2000).
2. Interactions with Other Proteins
Studies have identified interactions between SSX2 and other proteins like RAB3IP and SSX2IP. These interactions could be crucial in understanding the mechanisms of normal and malignant cellular growth. For instance, SSX2IP has been implicated in cancer and might have applications in leukemia immunotherapy (de Bruijn et al., 2002; Breslin et al., 2007).
3. Role in Epigenetic Gene Regulation
SSX2 has been associated with epigenetic gene (de)regulation, particularly in synovial sarcoma. The SSX2 fusion protein can induce gene deregulation through epigenetic mechanisms, such as affecting histone modifications and DNA methylation. This insight is vital for understanding the development and clinical management of synovial sarcomas (de Bruijn et al., 2006).
4. Antagonizing Polycomb Group Body Formation
SSX2 can antagonize BMI1 and EZH2 polycomb group body formation, impacting gene repression and chromatin structure. This role positions SSX2 as a significant player in regulating chromatin structure and function, particularly in melanoma and other human cancers (Gjerstorff et al., 2014).
5. Immunotherapeutic Targeting in Prostate Cancer
SSX2 and other SSX family members are expressed in metastatic prostate cancers, making them suitable targets for tumor immunotherapy. Their expression in advanced cancers underscores their potential in immunotherapeutic applications and the need for further research in this area (Smith et al., 2011).
Propriétés
Séquence |
KASEKIFYV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Protein SSX2 (41-49) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



